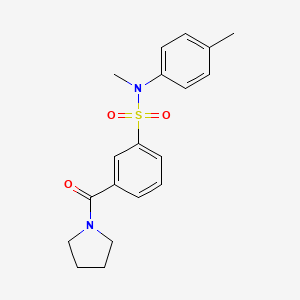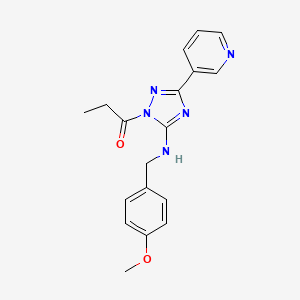![molecular formula C26H38N4O4 B5202110 N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}, commonly known as HMBU, is a chemical compound used in scientific research. It is a urea derivative that has been found to have various biochemical and physiological effects. The purpose of
Mécanisme D'action
HMBU acts as a positive allosteric modulator of the GABA(A) receptor by binding to a site on the receptor that is distinct from the site where GABA binds. This binding enhances the receptor's response to GABA, leading to an increase in the inhibitory neurotransmission mediated by the GABA(A) receptor. This increase in inhibitory neurotransmission has been found to have various physiological effects, such as sedation, anxiolysis, and anticonvulsant activity.
Biochemical and Physiological Effects:
HMBU has been found to have various biochemical and physiological effects, such as sedation, anxiolysis, and anticonvulsant activity. These effects are mediated by the enhancement of inhibitory neurotransmission mediated by the GABA(A) receptor. HMBU has also been found to have analgesic properties, which may be due to its ability to enhance the activity of opioid receptors.
Avantages Et Limitations Des Expériences En Laboratoire
HMBU has several advantages for lab experiments, including its ability to enhance the activity of the GABA(A) receptor, which is a key target for many drugs used in the treatment of various neurological and psychiatric disorders. HMBU is also relatively easy to synthesize and has a low toxicity profile. However, HMBU has some limitations, including its limited solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on HMBU. One area of interest is the development of new drugs that target the GABA(A) receptor using HMBU as a lead compound. Another area of interest is the investigation of the role of the GABA(A) receptor in various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and schizophrenia. Finally, there is interest in the development of new methods for synthesizing HMBU and other urea derivatives with similar properties.
Méthodes De Synthèse
HMBU can be synthesized using a two-step process. The first step involves the reaction of 4-methoxyphenethylamine with hexanedioyl dichloride to form N,N'-1,6-hexanediylbis[N-(4-methoxyphenyl)ethyl]urea. The second step involves the reduction of the resulting product with sodium borohydride to form HMBU.
Applications De Recherche Scientifique
HMBU has been used in various scientific research applications, including as a tool for studying the function of the GABA(A) receptor, which is a neurotransmitter receptor in the brain. HMBU has been found to be a positive allosteric modulator of the GABA(A) receptor, which means that it enhances the receptor's response to the neurotransmitter GABA. This property of HMBU has been used to study the role of the GABA(A) receptor in various physiological processes, such as sleep, anxiety, and memory.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[6-[2-(4-methoxyphenyl)ethylcarbamoylamino]hexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O4/c1-33-23-11-7-21(8-12-23)15-19-29-25(31)27-17-5-3-4-6-18-28-26(32)30-20-16-22-9-13-24(34-2)14-10-22/h7-14H,3-6,15-20H2,1-2H3,(H2,27,29,31)(H2,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWQAVPFJSZKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCCCCCNC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Hexane-1,6-diylbis{3-[2-(4-methoxyphenyl)ethyl]urea} | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[3-(benzylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5202054.png)
![N-({1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5202068.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5202077.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(4-isopropyl-1,3-thiazol-2-yl)methyl]methylamine](/img/structure/B5202082.png)
![1-cyclohexyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5202085.png)
![methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B5202086.png)



![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5202121.png)
![3-(4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5202123.png)
![N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5202131.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B5202134.png)